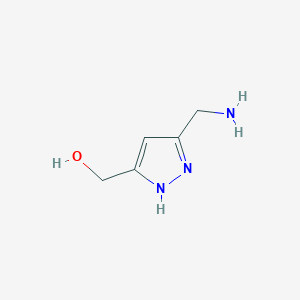
(3-(Aminomethyl)-1h-pyrazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Aminomethyl)-1h-pyrazol-5-yl)methanol is an organic compound with the molecular formula C5H9N3O It features a pyrazole ring substituted with an aminomethyl group at the 3-position and a hydroxymethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (3-(Aminomethyl)-1h-pyrazol-5-yl)methanol typically begins with commercially available pyrazole derivatives.
Step 1 Aminomethylation: The pyrazole derivative undergoes aminomethylation using formaldehyde and ammonia or a primary amine under acidic or basic conditions. This step introduces the aminomethyl group at the 3-position of the pyrazole ring.
Step 2 Hydroxymethylation: The intermediate product from the first step is then subjected to hydroxymethylation using formaldehyde in the presence of a base such as sodium hydroxide. This introduces the hydroxymethyl group at the 5-position of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (3-(Aminomethyl)-1h-pyrazol-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: It can participate in substitution reactions where the hydroxymethyl or aminomethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated compounds, alkylated compounds, acylated compounds.
Scientific Research Applications
Chemistry
Building Block: (3-(Aminomethyl)-1h-pyrazol-5-yl)methanol serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology
Enzyme Inhibitors: The compound is investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways involving pyrazole derivatives.
Medicine
Drug Development: It is explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry
Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-(Aminomethyl)-1h-pyrazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and hydroxymethyl groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
(3-(Aminomethyl)-1h-pyrazol-4-yl)methanol: Similar structure but with the hydroxymethyl group at the 4-position.
(3-(Aminomethyl)-1h-pyrazol-5-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
(3-(Aminomethyl)-1h-pyrazol-5-yl)propane: Similar structure but with a propyl group instead of a hydroxymethyl group.
Uniqueness
(3-(Aminomethyl)-1h-pyrazol-5-yl)methanol is unique due to the specific positioning of the aminomethyl and hydroxymethyl groups on the pyrazole ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C5H9N3O |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
[3-(aminomethyl)-1H-pyrazol-5-yl]methanol |
InChI |
InChI=1S/C5H9N3O/c6-2-4-1-5(3-9)8-7-4/h1,9H,2-3,6H2,(H,7,8) |
InChI Key |
UBMWRZJTZZSONY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1CN)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


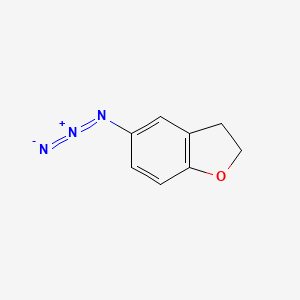

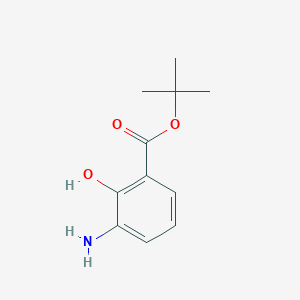
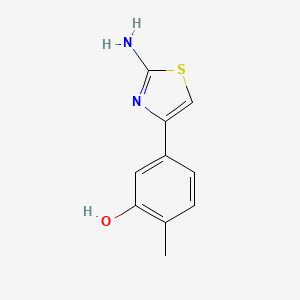
![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B13568586.png)
![1-[(2-Bromopyridin-3-yl)methyl]piperazine](/img/structure/B13568591.png)
amino}-2-(2,5-difluorophenyl)aceticacid](/img/structure/B13568592.png)
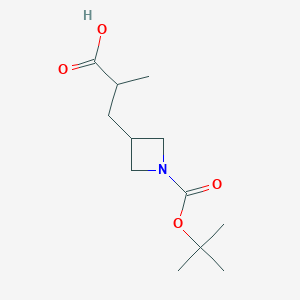
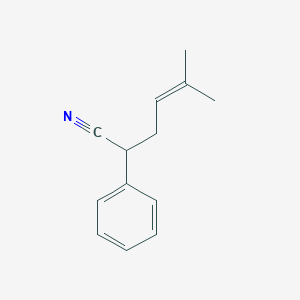
![methyl2-[3-(dimethylamino)-N-methylpropanamido]acetatehydrochloride](/img/structure/B13568600.png)
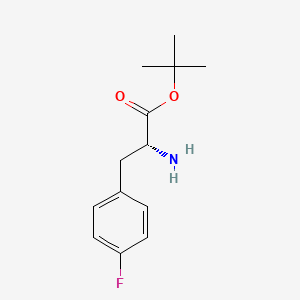
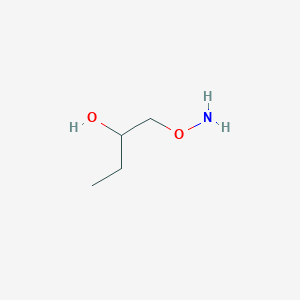
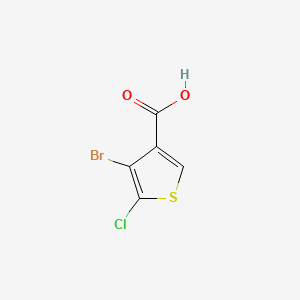
![2-bromo-7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13568617.png)
